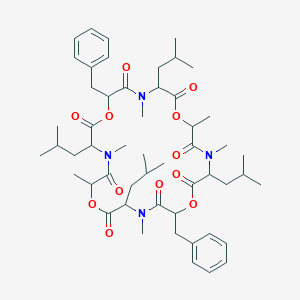
6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-1022A is a cyclooctadepsipeptide with broad-spectrum anthelmintic properties. It is produced by fermentation of the fungus Mycelia sterilia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PF-1022A is synthesized through fermentation of the fungus Mycelia sterilia. The process involves culturing the fungus under specific conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of PF-1022A involves large-scale fermentation processes. The fungus is grown in controlled environments to maximize yield. The compound is then extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
PF-1022A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in PF-1022A.
Substitution: Various substitution reactions can be performed to introduce different functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving PF-1022A include nitrating agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions include derivatives of PF-1022A with modified functional groups. These derivatives can have different biological activities and properties .
Applications De Recherche Scientifique
PF-1022A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclooctadepsipeptides and their properties.
Biology: Investigated for its effects on various biological systems, including its role as an ionophore.
Medicine: Explored for its potential as an anthelmintic agent in treating parasitic infections.
Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications .
Mécanisme D'action
PF-1022A exerts its effects by binding to the latrophilin-like transmembrane receptor, which is important for pharyngeal pumping in nematodes. It also binds to GABA receptors, contributing to its anthelmintic effect. The compound acts as a channel-forming ionophore, disrupting ion gradients and leading to paralysis of the parasites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Emodepside: A semisynthetic derivative of PF-1022A with a morpholine ring attached to the D-phenyllactic acids.
Cyclooctadepsipeptides: Other members of this class of compounds with similar structures and properties
Uniqueness
PF-1022A is unique due to its specific structure and broad-spectrum anthelmintic properties. Its ability to form ion channels and bind to specific receptors sets it apart from other anthelmintic agents .
Propriétés
Formule moléculaire |
C52H76N4O12 |
|---|---|
Poids moléculaire |
949.2 g/mol |
Nom IUPAC |
6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
InChI |
InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3 |
Clé InChI |
YJNUXGPXJFAUQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















